Cas no 445-27-2 (2'-Fluoroacetophenone)

2'-Fluoroacetophenone is a fluorinated aromatic ketone with the molecular formula C8H7FO. This compound is characterized by the presence of a fluorine atom at the ortho position of the acetophenone ring, which enhances its reactivity and utility in organic synthesis. Its key advantages include high purity, stability, and suitability as a versatile intermediate in pharmaceuticals, agrochemicals, and specialty chemical applications. The fluorine substituent imparts unique electronic and steric properties, making it valuable for constructing complex molecular frameworks. It is commonly employed in nucleophilic substitution reactions, Friedel-Crafts acylations, and other transformations requiring precise control over reactivity. Proper handling under standard laboratory conditions is recommended due to its potential irritant properties.
2'-Fluoroacetophenone structure
2'-Fluoroacetophenone structure
Product name:2'-Fluoroacetophenone
CAS No:445-27-2
MF:C8H7OF
MW:138.13898
MDL:MFCD00000320
CID:37420
PubChem ID:96744

2'-Fluoroacetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Fluorophenyl)ethanone
    • Fluoroacetophenone1
    • Fluoroacetophenonemincolorlessliq
    • 2-Fluoroacetophenone
    • 2'-Fluoroacetophenone
    • 2’-Fluoroacetophenone
    • 2′-Fluoroacetophenone
    • 2‘-Fluoroacetophenone
    • 4-Fluorobenzyl chloride
    • 1-(2'-fluorophenyl)ethanone
    • 2'-Fluoroacetophenone, 97%
    • 2 inverted exclamation marka-Fluoroacetophenone
    • PS-9090
    • NSC88297
    • 1-(2-Fluoro-phenyl)-ethanone
    • 2'fluoroacetophenone
    • FT-0612402
    • 2`-Fluoroacetophenone
    • AMY13510
    • SCHEMBL13461
    • BP-12643
    • F0001-1212
    • W-106190
    • NSC 88297
    • NSC-88297
    • 2 inverted exclamation mark -Fluoroacetophenone
    • 1-(2-fluorophenyl)ethan-1-one
    • F0364
    • VONOPRAZAN FUMARATE IMPURITY 12
    • 1-(2-fluorophenyl)-ethanone
    • A826613
    • o-Fluoroacetophenone
    • AC-432
    • InChI=1/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H
    • 1-(2-Fluorophenyl)ethanone #
    • AKOS000119721
    • 2 inverted exclamation mark(R)-Fluoroacetophenone
    • EN300-19814
    • EINECS 207-156-0
    • CS-W020096
    • HY-Y1133
    • 445-27-2
    • Ethanone, 1-(fluorophenyl)-
    • DTXSID50196200
    • MFCD00000320
    • Ethanone, 1-(2-fluorophenyl)-
    • Z104475574
    • NS00043456
    • Vonoprazan Impurity 31
    • DB-014108
    • STL299677
    • 2\\'-Fluoroacetophenone
    • DTXCID20118691
    • MDL: MFCD00000320
    • Inchi: 1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
    • InChI Key: QMATYTFXDIWACW-UHFFFAOYSA-N
    • SMILES: CC(C1=CC=CC=C1F)=O
    • BRN: 2041344

Computed Properties

  • Exact Mass: 138.04800
  • Monoisotopic Mass: 138.048093
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: nothing
  • Topological Polar Surface Area: 17.1
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.137 g/mL at 20 °C(lit.)
  • Melting Point: 26-27C
  • Boiling Point: 85°C/16mmHg(lit.)
  • Flash Point: Fahrenheit: 143.6 ° f
    Celsius: 62 ° c
  • Refractive Index: n20/D 1.507(lit.)
  • Solubility: Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate and Methanol.
  • PSA: 17.07000
  • LogP: 2.02830
  • Solubility: Not determined

2'-Fluoroacetophenone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:1993
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • Hazardous Material Identification: Xi
  • PackingGroup:III
  • Risk Phrases:R36/37/38
  • HazardClass:Comb liq
  • Storage Condition:Store at room temperature
  • Safety Term:S26;S37/39

2'-Fluoroacetophenone Customs Data

  • HS CODE:29147090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2'-Fluoroacetophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-W020096-500g
1-(2-Fluorophenyl)ethan-1-one
445-27-2 99.96%
500g
$107.0 2022-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0364-25g
2'-Fluoroacetophenone
445-27-2 97.0%(GC)
25g
¥390.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
FA898-25g
2'-Fluoroacetophenone
445-27-2 98%
25g
¥57.0 2022-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F0364-5G
2'-Fluoroacetophenone
445-27-2 >97.0%(GC)
5g
¥120.00 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1032821-500g
2'-Fluoroacetophenone
445-27-2 98%
500g
¥655.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1032821-100g
2'-Fluoroacetophenone
445-27-2 98%
100g
¥117.00 2024-05-13
Enamine
EN300-19814-2.5g
1-(2-fluorophenyl)ethan-1-one
445-27-2 95%
2.5g
$27.0 2023-09-16
Life Chemicals
F0001-1212-1g
1-(2-fluorophenyl)ethanone
445-27-2 95%+
1g
$21.0 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1032821-1kg
2'-Fluoroacetophenone
445-27-2 98%
1kg
¥1249.00 2024-05-13
Key Organics Ltd
PS-9090-20MG
2′-Fluoroacetophenone
445-27-2 >90%
20mg
£76.00 2023-04-19

2'-Fluoroacetophenone Production Method

2'-Fluoroacetophenone Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:445-27-2)2'-Fluoroacetophenone
Order Number:sfd12065
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally

Additional information on 2'-Fluoroacetophenone

Introduction to 2'-Fluoroacetophenone (CAS No. 445-27-2)

2'-Fluoroacetophenone, with the chemical formula C8H7FO, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its unique CAS No. 445-27-2, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structural features, particularly the presence of a fluorine atom at the para position relative to the carbonyl group, contribute to its remarkable reactivity and utility in organic synthesis.

The significance of 2'-Fluoroacetophenone in modern chemistry cannot be overstated. Fluorinated compounds are widely recognized for their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles when incorporated into drug molecules. The introduction of fluorine into a molecular framework can significantly influence the electronic properties of adjacent atoms, thereby modulating the overall biological activity of a compound. This makes 2'-Fluoroacetophenone an invaluable building block for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been a surge in research focused on the development of fluorinated derivatives for therapeutic applications. For instance, studies have demonstrated that fluorine-substituted acetophenones exhibit potent antimicrobial and anti-inflammatory properties. The unique electronic environment created by the fluorine atom in 2'-Fluoroacetophenone allows for selective interactions with biological targets, which can lead to the discovery of new drugs with improved efficacy and reduced side effects.

The synthesis of 2'-Fluoroacetophenone typically involves fluorination reactions on acetophenone precursors. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and electrochemical fluorination, have been employed to achieve high yields and selectivity. These techniques not only enhance the efficiency of producing 2'-Fluoroacetophenone but also open up new avenues for its application in complex molecule synthesis.

One of the most compelling aspects of 2'-Fluoroacetophenone is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in cancer therapy. By incorporating fluorine atoms into kinase inhibitors derived from 2'-Fluoroacetophenone, researchers have been able to develop compounds with enhanced binding affinity and improved pharmacokinetic profiles. For example, recent studies have shown that fluorinated acetophenones can serve as effective scaffolds for designing potent inhibitors of tyrosine kinases, which are key targets in oncology.

The impact of 2'-Fluoroacetophenone extends beyond pharmaceutical applications. In materials science, this compound has been explored as a precursor for liquid crystals and organic semiconductors due to its ability to form stable crystal structures and exhibit favorable optical properties. The incorporation of fluorine into these materials enhances their thermal stability and electronic conductivity, making them suitable for use in advanced display technologies and electronic devices.

In conclusion, 2'-Fluoroacetophenone, identified by its CAS No. 445-27-2, is a multifaceted compound with significant implications in pharmaceutical chemistry and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its importance in modern science is likely to grow even further.

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